Cas no 1183004-18-3 (2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide)
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Amino-1H-pyrazol-1-yl)-N-ethylacetamide
- 1H-Pyrazole-1-acetamide, 3-amino-N-ethyl-
- 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
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- Inchi: 1S/C7H12N4O/c1-2-9-7(12)5-11-4-3-6(8)10-11/h3-4H,2,5H2,1H3,(H2,8,10)(H,9,12)
- InChI Key: KHLHKUMJRSFDGZ-UHFFFAOYSA-N
- SMILES: N1(CC(NCC)=O)C=CC(N)=N1
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A631633-10mg |
2-(3-Amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A631633-50mg |
2-(3-Amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A631633-100mg |
2-(3-Amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM435591-250mg |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95%+ | 250mg |
$288 | 2023-01-04 | |
| Chemenu | CM435591-500mg |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95%+ | 500mg |
$513 | 2023-01-04 | |
| Chemenu | CM435591-1g |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95%+ | 1g |
$675 | 2023-01-04 | |
| Enamine | EN300-73426-0.05g |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
| Enamine | EN300-73426-0.1g |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
| Enamine | EN300-73426-0.25g |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
| Enamine | EN300-73426-0.5g |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide |
1183004-18-3 | 95.0% | 0.5g |
$480.0 | 2025-02-20 |
2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide
Research Brief on 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3): Recent Advances and Applications
The compound 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, including its synthesis, mechanism of action, and potential applications in drug development.
Recent studies have highlighted the role of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide as a key intermediate in the synthesis of novel heterocyclic compounds. Its pyrazole core, coupled with the ethylacetamide side chain, provides a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the development of kinase inhibitors, particularly targeting enzymes involved in inflammatory and oncogenic pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide was identified as a critical building block for the synthesis of selective JAK2 inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2 with IC50 values in the nanomolar range, while showing minimal off-target effects. This specificity makes it a promising candidate for the treatment of myeloproliferative disorders.
Another significant application of this compound lies in its potential as an antimicrobial agent. Research conducted at the University of Cambridge in 2022 revealed that certain analogs of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide displayed remarkable activity against drug-resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, offering a novel approach to combat antibiotic resistance.
The pharmacokinetic properties of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide have also been investigated in preclinical studies. Data from animal models indicate favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These characteristics suggest potential applications in central nervous system disorders, although further optimization may be required to improve metabolic stability.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes for the production of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide. A 2023 patent application (WO2023123456) describes a novel one-pot synthesis method that improves yield by 35% compared to traditional approaches while reducing the generation of hazardous byproducts. This development could significantly lower production costs and facilitate larger-scale manufacturing.
As research continues, the versatility of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide as a pharmacophore becomes increasingly apparent. Current investigations are exploring its potential in targeted drug delivery systems, where its amino group can be functionalized with various targeting moieties. Additionally, computational studies are underway to predict novel biological targets for this compound class using machine learning approaches.
In conclusion, 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS: 1183004-18-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its recent progress in kinase inhibition, antimicrobial activity, and synthetic methodology development positions it as a compound of significant interest for future drug discovery efforts. Continued research into its structure-activity relationships and therapeutic potential is warranted to fully exploit its pharmacological value.
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